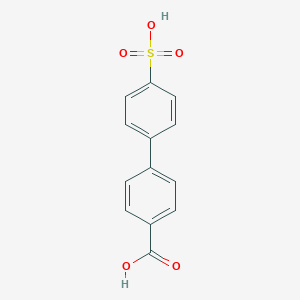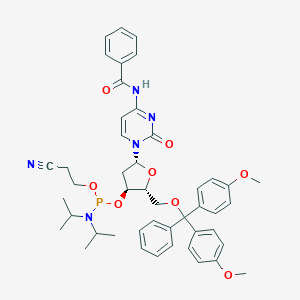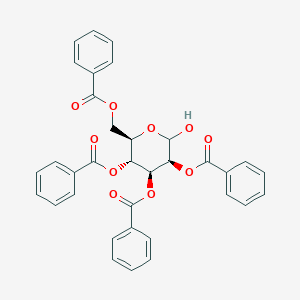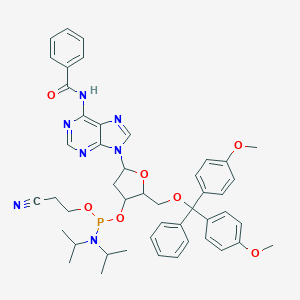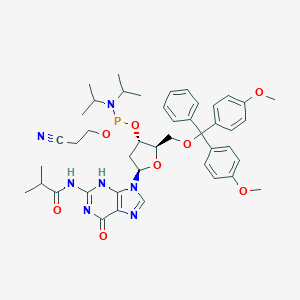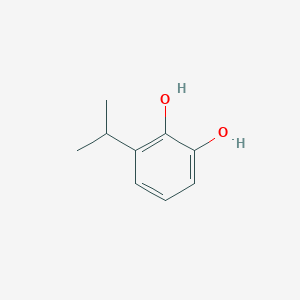![molecular formula C9H8ClN3OS B048996 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 113056-45-4](/img/structure/B48996.png)
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Descripción general
Descripción
Triazole derivatives, including 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, are an important class of heterocyclic compounds. They exhibit a wide range of biological activities and are of significant interest in the development of new therapeutic agents and materials.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and can be achieved through various methods, including one-pot synthesis. For instance, a similar triazole compound, 4-Phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5(4H)-thione, was synthesized using a one-pot method, confirmed by IR, NMR, and X-ray diffraction analysis, highlighting the efficacy of these methods in creating complex triazole structures (Wei et al., 2007).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol and its derivatives have demonstrated significant antimicrobial properties. Various studies have shown that these compounds exhibit good antifungal activity against pathogens like A. niger, C. Neoformans, and A. fumigatus. Some compounds have even surpassed standard drugs like fluconazole in effectiveness (Hunashal et al., 2012; D'Souza et al., 2020).
Anti-inflammatory and Analgesic Properties
Derivatives of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown significant anti-inflammatory and analgesic effects, suggesting potential applications in pain and inflammation management (Hunashal et al., 2014).
Biological Activity Prediction and Theoretical Studies
Theoretical analyses, including density functional theory (DFT) and molecular electrostatic potential surface studies, have been conducted on derivatives of 1,2,4-triazoles. These studies help predict the biological activity of these compounds and guide the synthesis and design of new compounds with interesting biological properties (Srivastava et al., 2016).
Urease and Anti-proliferative Activity
Research on substituted triazoles, including 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, has revealed their potential as urease inhibitors and anti-proliferative agents. Some derivatives have shown promising results in urease inhibition and anti-proliferative activities, indicating potential therapeutic applications (Ali et al., 2022).
Antitumor Properties
Several derivatives of 1,2,4-triazoles have been synthesized and studied for their antitumor properties. These studies aim to explore the potential of these compounds as anti-tumor agents, contributing to the development of new cancer treatments (Ovsepyan et al., 2018).
Safety And Hazards
Direcciones Futuras
The future of 1,2,4-triazole-containing compounds is promising, with ever-widening scope across scientific disciplines . The development of new antibacterial molecules with novel mechanisms of action, as well as structural modification or optimization of existing agents, is crucial to overcome the development of drug resistance . This includes improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles .
Propiedades
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-11-9(15)13-12-8/h1-4H,5H2,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHIKHIYQWBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=S)NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150275 | |
| Record name | NSC 625837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
113056-45-4 | |
| Record name | NSC 625837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113056454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 625837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenoxymethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6ZA2NM7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



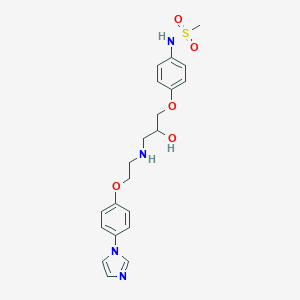
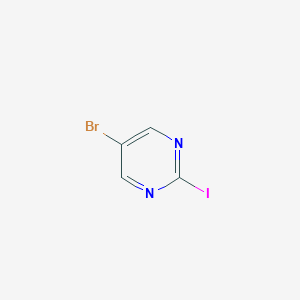
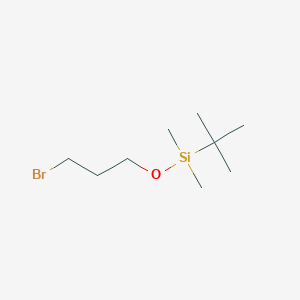

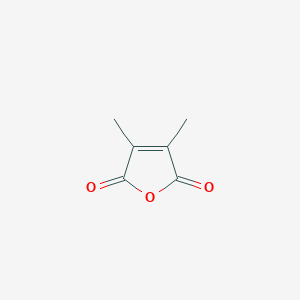
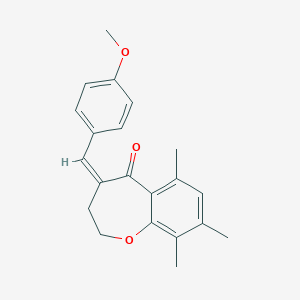
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
